tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate
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Overview
Description
“tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate” is a chemical compound with the molecular formula C10H20N2O2 . It belongs to the class of carboxylic acid ester derivatives . The compound can be used as pharmaceutical intermediates and in medical experimental research .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C10H20N2O2 . The average mass of the molecule is 200.278 Da .Physical and Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 304.2±31.0 °C . The compound has a predicted density of 1.04±0.1 g/cm3 . It’s recommended to be stored at 2-8°C, protected from light . The pKa value is predicted to be 12.37±0.40 .Scientific Research Applications
Environmental Applications
Decomposition and Environmental Fate : The environmental implications of tert-butyl compounds, particularly in the context of methyl tert-butyl ether (MTBE), have been extensively studied. Research on MTBE, a closely related compound, highlights the challenges and methodologies for environmental decomposition, indicating potential pathways and considerations for tert-butyl compounds like tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate. Decomposition methods involving cold plasma reactors have shown promise in breaking down tert-butyl compounds, suggesting potential environmental applications for mitigating pollution (Hsieh et al., 2011).
Synthetic Applications
Chiral Synthesis and Pharmaceutical Applications : Carbamates are pivotal in the synthesis of chiral molecules and pharmaceutical intermediates. The stereospecificity of "this compound" suggests its potential application in producing enantiomerically pure compounds, which are crucial in drug synthesis and development. Research on similar carbamate compounds has provided methodologies for synthesizing N-heterocycles, indicating the utility of tert-butyl carbamates in generating structurally diverse and biologically active molecules (Philip et al., 2020).
Material Science and Engineering
Membrane Technology for Purification : Tert-butyl compounds have been explored for their applications in membrane technologies, particularly in the separation and purification processes. Research into the use of polymer membranes for separating MTBE from methanol highlights the importance of tert-butyl compounds in developing efficient separation technologies, which could extend to the purification and isolation of specific carbamates (Pulyalina et al., 2020).
Safety and Hazards
The compound is classified as having acute toxicity (Category 4, Dermal) and can cause serious eye irritation (Category 2) . It’s recommended to wear protective gloves/clothing/eye protection/face protection when handling this compound . In case of skin contact, wash with plenty of water . If it gets in the eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
Tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate is a carboxylic acid ester derivative As a pharmaceutical intermediate, it is likely to interact with various biological targets depending on the specific drug it is used to synthesize .
Mode of Action
As a pharmaceutical intermediate, its mode of action would largely depend on the final drug it is used to produce .
Biochemical Pathways
As a pharmaceutical intermediate, it could potentially be involved in a variety of biochemical pathways depending on the final drug it is used to synthesize .
Pharmacokinetics
Its predicted properties include a boiling point of 3042±310 °C and a density of 104±01 g/cm3 . Its storage temperature is 2-8°C, indicating that it is stable under refrigerated conditions .
Result of Action
As a pharmaceutical intermediate, its effects would largely depend on the final drug it is used to produce .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate involves the protection of the amine group in cyclohexylamine followed by carbamation with tert-butyl chloroformate.", "Starting Materials": [ "Cyclohexylamine", "Diethyl ether", "Hydrochloric acid", "Sodium bicarbonate", "Tert-butyl chloroformate" ], "Reaction": [ "Cyclohexylamine is dissolved in diethyl ether and cooled to 0°C.", "Hydrochloric acid is added dropwise to the solution to form the hydrochloride salt of cyclohexylamine.", "The solution is filtered and the filtrate is washed with sodium bicarbonate solution to remove any remaining hydrochloric acid.", "The amine group in cyclohexylamine is protected by reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.", "The resulting tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate is obtained by filtration and purification." ] } | |
CAS No. |
1788036-23-6 |
Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.3 |
Purity |
95 |
Origin of Product |
United States |
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